molecular formula C23H21NO6 B3995552 2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide

2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide

Cat. No.: B3995552
M. Wt: 407.4 g/mol
InChI Key: FZPVUYDVENDCFM-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide is an organic compound with the molecular formula C23H21NO6 and a molecular weight of 407.42 g/mol . This compound is characterized by the presence of multiple methoxy groups and a dibenzofuran moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with 2-methoxydibenzofuran-3-amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and dibenzofuran moiety play a crucial role in its biological activity. It may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c1-26-18-10-9-14(21(28-3)22(18)29-4)23(25)24-16-12-19-15(11-20(16)27-2)13-7-5-6-8-17(13)30-19/h5-12H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPVUYDVENDCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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